CNS Drug-Likeness Advantage Over 2-Methoxy-N-methylisonicotinamide Driven by Higher Lipophilicity
The target compound exhibits a computed logP of 2.04, which is approximately 0.8–1.0 log units higher than the predicted logP for 2-methoxy-N-methylisonicotinamide (estimated 1.1–1.2) due to the additional three-carbon cyclopropyl ring . This increase in lipophilicity moves the compound closer to the optimal CNS logP range (2–3.5), while maintaining zero H-bond donors and a low PSA (35.5 Ų), both critical for blood-brain barrier penetration . In contrast, the 2-methoxy analog falls below the preferred lipophilicity window for CNS candidates, potentially limiting its passive permeability.
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 2.04 (cLogP, Mcule property calculator) |
| Comparator Or Baseline | 2-Methoxy-N-methylisonicotinamide (estimated logP ≈ 1.1–1.2; no experimental value located) |
| Quantified Difference | Approximately +0.8 to +1.0 log units higher for target compound |
| Conditions | In silico prediction using Mcule property calculator; experimental logP not available for either compound |
Why This Matters
For CNS-targeted fragment libraries, logP values between 2 and 3 are strongly associated with improved brain exposure; the target compound's lipophilicity advantage reduces the need for subsequent lipophilic optimization that often introduces metabolic liabilities.
